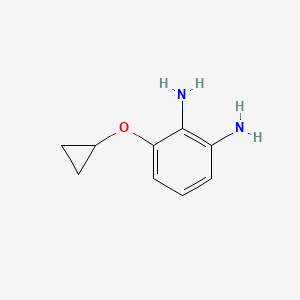![molecular formula C9H15N3O2S2 B14809205 5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14809205.png)
5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction results in the formation of the target compound with high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyridine fused structure but differ in the position of the fusion.
Thiazolo[5,4-d]thiazoles: These compounds have a thiazole-thiazole fusion and exhibit different chemical properties and applications.
Uniqueness
5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern and the presence of the isopropylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H15N3O2S2 |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-propan-2-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C9H15N3O2S2/c1-6(2)16(13,14)12-4-3-7-8(5-12)15-9(10)11-7/h6H,3-5H2,1-2H3,(H2,10,11) |
InChI Key |
SMCJIUJLJSMYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


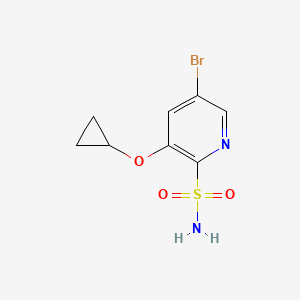
![(8R,10R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14809135.png)
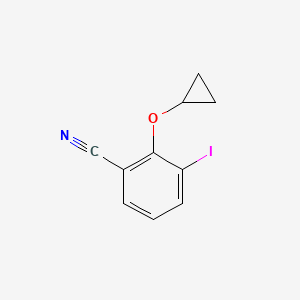

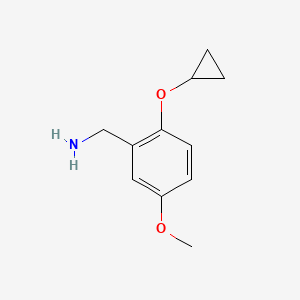
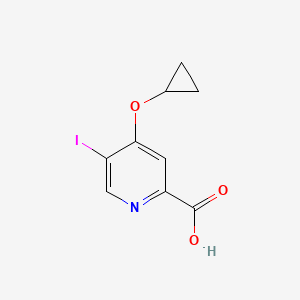
![10-Chloro-7H-benzo[c]carbazole](/img/structure/B14809172.png)
![2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid](/img/structure/B14809180.png)
![6-Fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one](/img/structure/B14809186.png)
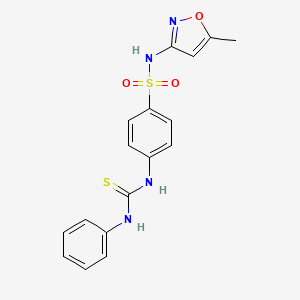
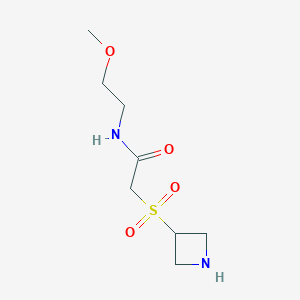
![9H-Imidazo[4,5-h]isoquinolin-9-one, 2-[(4-fluoro-2-methylphenyl)amino]-1,8-dihydro-1,6-dimethyl-7-[3-(tetrahydro-4-oxido-4-phenyl-1,4-azaphosphorin-1(2H)-yl)-1-propen-1-yl]-](/img/structure/B14809200.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14809202.png)
